
4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)アニリン塩酸塩
概要
説明
“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C12H18BNO2 . It is also known by the synonyms “2-(4-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” and "4-Aminophenylboronic Acid Pinacol Ester" .
Molecular Structure Analysis
The molecular structure of “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is characterized by a boron atom bonded to an oxygen atom and a carbon atom, forming a dioxaborolane ring . This structure is further substituted with a phenyl ring carrying an amino group .Chemical Reactions Analysis
While specific chemical reactions involving “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride” are not available, similar compounds are known to undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis
The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a solid at 20°C . . Its solubility in hot methanol is almost transparent . The compound has a melting point of 166.0 to 170.0 °C .科学的研究の応用
有機合成中間体
この化合物は、ホウ酸塩とスルホンアミド基を持つ有機中間体です . これは、求核反応とアミド化反応によって合成できます . これは、より複雑な有機化合物の合成において貴重な成分となります。
薬物合成
薬物の有機合成では、この様なホウ酸化合物通常はジオールの保護に使用されます . これは、アミノ酸の不斉合成、ディールス・アルダー反応および鈴木カップリング反応に使用されます .
酵素阻害剤
ホウ酸化合物は、通常、酵素阻害剤として使用されます . これらは、特定の配位子薬の開発に使用できます .
抗がん剤
ホウ酸化合物は、腫瘍や微生物感染症の治療にも使用できます . これらは、抗がん剤の治療に使用できます .
蛍光プローブ
ホウ酸化合物は、過酸化水素、糖、銅およびフッ化物イオン、およびカテコールアミンの同定のための蛍光プローブとしても使用できます .
刺激応答性薬物担体
ホウ酸エステル結合は、単純な構築条件、良好な生体適合性、およびpH、グルコース、およびATPなどの生物体内の様々な微小環境変化に応答する能力という利点があるため、刺激応答性薬物担体の構築に広く使用されています .
ポリマー合成
これは、ベンゾチアゾールと電子豊富なアリーレン単位に基づく新規コポリマーの合成、光学および電気化学的特性に使用されています .
インスリンと遺伝子送達
ホウ酸結合に基づく薬物担体の種類には、薬物-ポリマー結合、ポリマーミセル、線状-分岐状ポリマー、メソポーラスシリカなどがあります。 これらは、抗がん剤をロードできるだけでなく、インスリンや遺伝子も送達できます .
Safety and Hazards
作用機序
Target of Action
Compounds of this class are often used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction .
Mode of Action
The compound, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride, is known to participate in borylation reactions . In the presence of a palladium catalyst, it can form pinacol benzyl boronate . This reaction is a key step in many organic synthesis pathways.
Biochemical Pathways
Its role in the suzuki-miyaura cross-coupling reaction suggests that it may be involved in the formation of carbon-carbon bonds in organic molecules .
Result of Action
The primary result of the action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is the formation of new organic compounds through the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool for creating carbon-carbon bonds, which are fundamental to organic chemistry.
Action Environment
The efficacy and stability of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride can be influenced by various environmental factors. For instance, the compound is sensitive to air and should be stored under inert gas . Additionally, the compound’s solubility in hot methanol suggests that it may be more reactive at elevated temperatures .
生化学分析
Biochemical Properties
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride plays a significant role in biochemical reactions, particularly in the context of borylation and hydroboration processes. It interacts with enzymes such as palladium and copper catalysts, facilitating the formation of aryl boronates and chiral allenyl boronates . These interactions are crucial for the synthesis of complex organic molecules and have implications in drug development and material science.
Cellular Effects
The effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride on cellular processes are multifaceted. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of specific enzymes and proteins, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis . The compound’s impact on gene expression can lead to alterations in the production of key proteins, further influencing cellular behavior.
Molecular Mechanism
At the molecular level, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its application . The compound’s boron-containing structure allows it to form stable complexes with various biomolecules, leading to changes in their activity and function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride can change over time. The compound’s stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular processes, necessitating careful monitoring in experimental setups.
Dosage Effects in Animal Models
The effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, toxic or adverse effects can occur, including enzyme inhibition, cellular damage, and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Its interactions with specific enzymes can lead to the formation of intermediate compounds that play roles in broader metabolic networks.
Transport and Distribution
Within cells and tissues, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can affect its activity and function, influencing the outcomes of biochemical reactions and cellular processes.
Subcellular Localization
The subcellular localization of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can enhance or inhibit its interactions with biomolecules, thereby modulating its effects on cellular processes.
特性
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9;/h5-8H,14H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWXBRPJNZRTGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


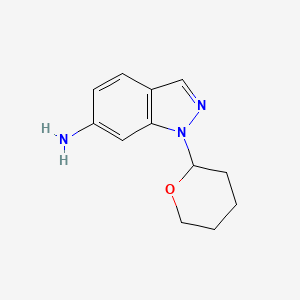

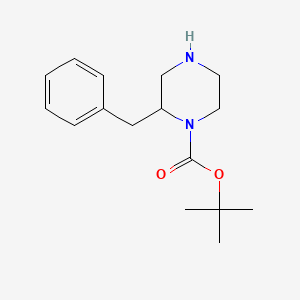
![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B1519614.png)
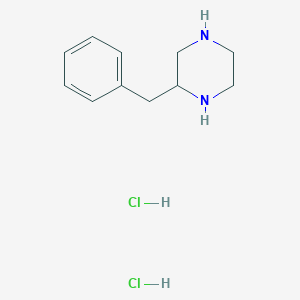
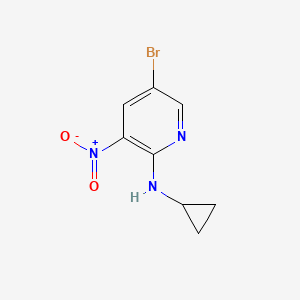
![6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1519619.png)
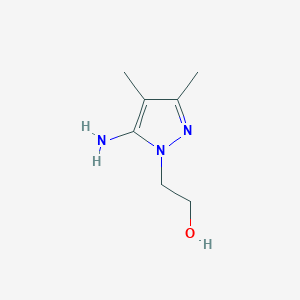
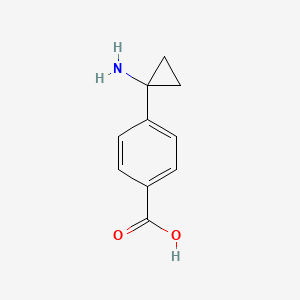

![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1519625.png)
![5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519628.png)

![5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519631.png)
